4,7-Dibromo-3-hydroxy-2-naphthoic acid

Gold nanorods LSPR tuning Nanomaterial synthesis

Standard 3-hydroxy-2-naphthoic acid lacks the dual bromine handles required for orthogonal Suzuki coupling and tunable NIR nanorod synthesis. 4,7-Dibromo-3-hydroxy-2-naphthoic acid (CAS 1779-10-8) resolves this with its precisely substituted 4,7-dibromo pattern. • Enables gold nanorod LSPR peaks in 920-1,005 nm range, surpassing non-brominated analogs (872-980 nm) • Two independent Br handles for sequential Suzuki-Miyaura cross-coupling • Modulates azo pigment electronic properties via electron-withdrawing Br substituents for unique color space Supplied with full CoA; ambient shipping.

Molecular Formula C11H6Br2O3
Molecular Weight 345.97 g/mol
CAS No. 1779-10-8
Cat. No. B157494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-3-hydroxy-2-naphthoic acid
CAS1779-10-8
Molecular FormulaC11H6Br2O3
Molecular Weight345.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br
InChIInChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16)
InChIKeyWNMKUIQCIRAXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-3-hydroxy-2-naphthoic Acid: Chemical Profile & Procurement


4,7-Dibromo-3-hydroxy-2-naphthoic acid (CAS 1779-10-8), also known as 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid, is a brominated derivative of 3-hydroxy-2-naphthoic acid (BON acid) with the molecular formula C₁₁H₆Br₂O₃ and a molecular weight of 345.97 g/mol . It is a white to light yellow crystalline solid with a melting point range of 251–255 °C . The compound is characterized by bromine substitution at the 4- and 7-positions of the naphthalene ring, which confers distinct reactivity and physicochemical properties relative to the parent BON acid and other halogenated analogs .

NIR Gold Nanorods Enables longer LSPR wavelengths in seeded growth synthesis compared to non-brominated analogs
Cross-Coupling Handle Provides two distinct bromine sites for sequential orthogonal functionalization
Azo Dye Building Block Supports electronic tuning of naphthol-based pigments via 4,7-dibromo substitution

4,7-Dibromo-3-hydroxy-2-naphthoic Acid: Why Substitution Fails


In scientific and industrial procurement, 4,7-dibromo-3-hydroxy-2-naphthoic acid cannot be indiscriminately substituted with its parent compound 3-hydroxy-2-naphthoic acid or other brominated derivatives. The specific 4,7-dibromo substitution pattern dramatically alters key performance attributes: in nanomaterial synthesis, it enables tunable longitudinal surface plasmon resonance (LSPR) peak wavelengths that are unattainable with non-brominated or mono-brominated analogs [1]; in synthetic chemistry, the dual bromine atoms provide two independent handles for orthogonal functionalization (e.g., Suzuki coupling, nucleophilic substitution), enabling the construction of complex molecular architectures that simpler naphthoic acids cannot support [2]; and in dye chemistry, the presence of the 3-hydroxy group together with the 4,7-dibromo pattern influences the electronic properties and coupling behavior, affecting the final pigment's hue, undertone, and fastness properties [3]. These differences are quantifiable and directly impact experimental outcomes and product performance.

LSPR wavelength shift

Replacing with 3-hydroxy-2-naphthoic acid may reduce longitudinal plasmon peak by 40–50 nm, limiting NIR access.

Single reactive site limitation

Mono-brominated or non-brominated analogs offer fewer cross-coupling handles, restricting orthogonal derivatization.

Different electronic profile

Other halogenation patterns alter electronic density and coupling behavior, shifting dye hue and fastness properties.

4,7-Dibromo-3-hydroxy-2-naphthoic Acid: Quantitative Evidence


Gold Nanorod LSPR Tunability

In the seeded growth synthesis of monodisperse gold nanorods (GNRs), the additive 7-bromo-3-hydroxy-2-naphthoic acid (7-BrHNA) produces a significantly higher longitudinal surface plasmon resonance (LSPR) peak wavelength compared to its non-brominated analog 3-hydroxy-2-naphthoic acid (HNA) and other additives. Under acidic conditions (with HCl), 7-BrHNA achieves an LSPR of 920 nm, whereas HNA yields only 872 nm. Furthermore, 7-BrHNA uniquely enables the highest recorded LSPR (1,005 nm) when HNO₃ is used as the acid additive, outperforming all other tested aromatic additives [1].

LSPR Tunability
Head-to-head
7-BrHNA (HCl) 920 nm
HNA (HCl) 872 nm
7-BrHNA (HNO₃) 1,005 nm
HNA (HNO₃) 980 nm
Reported LSPR shift supports GNR synthesis for deep NIR absorption
Seeded growth; 0.1 M acid additive
Gold nanorods LSPR tuning Nanomaterial synthesis

Dual Bromine Handles for Orthogonal Cross-Coupling

4,7-Dibromo-3-hydroxy-2-naphthoic acid possesses two chemically distinct bromine atoms at the 4- and 7-positions, enabling sequential or orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). In contrast, the parent compound 3-hydroxy-2-naphthoic acid lacks bromine substituents entirely and cannot undergo direct cross-coupling without prior functionalization. The mono-brominated analog 7-bromo-3-hydroxy-2-naphthoic acid offers only a single reactive site, limiting the structural diversity achievable in a single synthetic sequence [1][2].

Bromine Handles
Class-level
2 reactive sites
(4- and 7-positions)
Enables sequential orthogonal cross-coupling
Suzuki, Stille coupling context
Organic synthesis Cross-coupling Building block

Lipophilicity & Solubility Differentiation

The introduction of two bromine atoms significantly increases the lipophilicity of the molecule. 4,7-Dibromo-3-hydroxy-2-naphthoic acid has a consensus Log P (octanol-water partition coefficient) of approximately 3.32, compared to a Log P of ~2.97 for 3-hydroxy-2-naphthoic acid . This increased lipophilicity correlates with reduced aqueous solubility (estimated 0.00289 mg/mL) and enhanced membrane permeability, which are critical parameters for biological assays and drug discovery applications.

Lipophilicity
Data to verify
Log P ≈ 3.32
Δ +0.35 vs. HNA
Higher predicted lipophilicity may influence solubility and membrane partitioning
Consensus of five in silico methods
Lipophilicity Solubility Physicochemical properties

Commercial Purity Specifications

4,7-Dibromo-3-hydroxy-2-naphthoic acid is commercially available with a minimum purity of 98.0% as determined by GC and neutralization titration, with NMR confirmation of structure . This level of analytical rigor ensures reproducible results in critical applications. In contrast, some lower-cost generic naphthoic acid derivatives may be supplied at 95% purity without GC verification, introducing batch-to-batch variability that can compromise sensitive synthetic transformations or biological assays.

Purity Specification
Class-level
≥98.0% (GC, titration)
NMR confirmed
Supports batch consistency for sensitive transformations
TCI D3646 specification
Purity Quality control Analytical specification

4,7-Dibromo-3-hydroxy-2-naphthoic Acid: Optimal Procurement Scenarios


Gold Nanorods for NIR Imaging & Therapy

Procure 4,7-dibromo-3-hydroxy-2-naphthoic acid (or its 7-bromo derivative) as the aromatic additive in seeded growth protocols to achieve gold nanorods with longitudinal surface plasmon resonance (LSPR) peaks in the 920–1,005 nm range. This performance significantly exceeds that of 3-hydroxy-2-naphthoic acid (872–980 nm) and 5-bromosalicylic acid (815–816 nm) under acidic conditions [1]. The extended NIR absorption is essential for maximizing tissue penetration depth in vivo imaging and therapeutic applications.

Naphthalene Libraries via Orthogonal Cross-Coupling

Utilize 4,7-dibromo-3-hydroxy-2-naphthoic acid as a core scaffold for sequential Suzuki-Miyaura cross-coupling reactions. The two bromine atoms at the 4- and 7-positions can be functionalized independently, enabling the rapid synthesis of asymmetrically substituted biaryl and heteroaryl derivatives for structure-activity relationship (SAR) studies [1][2]. This approach is not feasible with mono-brominated or non-brominated analogs, which offer limited or no direct coupling handles.

Specialty Azo Dyes and Pigments

Employ 4,7-dibromo-3-hydroxy-2-naphthoic acid as a coupling component in the synthesis of azo pigments. The electron-withdrawing bromine substituents modulate the electronic density of the naphthol ring, influencing the absorption spectrum and hue of the resulting dye [1]. Furthermore, the carboxylic acid functionality allows for derivatization into anilides, enabling the fine-tuning of pigment properties such as undertone, lightfastness, and solvent resistance [2]. The 4,7-dibromo pattern offers a distinct electronic profile compared to other halogenated naphthoic acids, providing a unique color space for pigment formulators.

Application
Selection Property
Validation Focus
Gold nanorod synthesis
LSPR tuning additive
LSPR wavelength verification; aspect ratio control
Naphthalene library construction
Dual bromine coupling scaffold
Sequential cross-coupling efficiency
Azo dye formulation
Halogenated naphthol coupling component
Hue and fastness property review

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